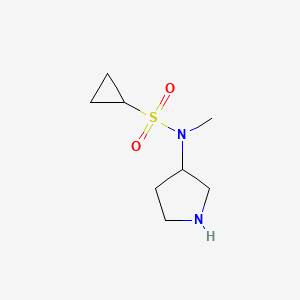![molecular formula C20H20N2O3 B6498381 2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-N-(2-phenylethyl)acetamide CAS No. 953205-50-0](/img/structure/B6498381.png)
2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-N-(2-phenylethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-N-(2-phenylethyl)acetamide” is a complex organic molecule. It contains an oxazole ring, which is a five-membered ring containing an oxygen atom and a nitrogen atom. The oxazole ring is substituted with a 4-methoxyphenyl group and a phenylethyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the oxazole ring, along with the attached phenyl groups. The methoxy group on the phenyl ring would likely contribute to the overall polarity of the molecule .Chemical Reactions Analysis
In general, oxazoles can participate in a variety of chemical reactions, including electrophilic and nucleophilic substitutions. The presence of the phenyl and methoxy groups may influence the reactivity of the oxazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar oxazole ring and the methoxy group could impact its solubility, boiling point, and melting point .科学研究应用
2-MPEA has been studied for its potential applications in a range of scientific research fields, such as biochemistry, physiology, and pharmacology. In particular, it has been used as a model compound to study the structure-activity relationships of molecules and their interactions with biological systems. In addition, 2-MPEA has been used as a starting material for the synthesis of other compounds with potential therapeutic applications.
作用机制
The mechanism of action of 2-MPEA is not yet fully understood. However, it has been suggested that the compound binds to a variety of receptors, including G protein-coupled receptors, and may act as an agonist or antagonist of these receptors. In addition, it has been suggested that 2-MPEA may interact with other proteins, such as enzymes, and may modulate their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-MPEA are not yet fully understood. However, some studies have suggested that the compound may modulate the activity of various enzymes, such as cytochrome P450 enzymes, and may also affect the expression of certain genes involved in the regulation of cellular processes. In addition, it has been suggested that 2-MPEA may affect the activity of various signaling pathways, such as the MAPK and PI3K pathways, and may have an effect on the activity of various ion channels.
实验室实验的优点和局限性
2-MPEA has been used as a model compound for a range of scientific research applications. The main advantage of using 2-MPEA in laboratory experiments is its structural similarity to other compounds with potential therapeutic applications. This allows researchers to study the structure-activity relationships of molecules and their interactions with biological systems, and to develop new compounds with potential therapeutic applications. However, the use of 2-MPEA in laboratory experiments is limited by the fact that its mechanism of action is not yet fully understood.
未来方向
The future of 2-MPEA is promising, as the compound has potential applications in a range of scientific research fields. Further research is needed to understand the mechanism of action of the compound and to identify its potential therapeutic applications. Additionally, more research is needed to explore the structure-activity relationships of molecules and their interactions with biological systems. Finally, further research is needed to develop new compounds with potential therapeutic applications based on the structure of 2-MPEA.
合成方法
The synthesis of 2-MPEA is based on a three-step process. The first step involves the condensation of 4-methoxyphenylacetic acid and 2-phenylethylacetamide, followed by the cyclization of the resulting product (2-methoxy-5-phenylethylacetamide) with potassium hydroxide and a catalytic amount of acetic anhydride to form 2-MPEA.
属性
IUPAC Name |
2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-24-18-9-7-16(8-10-18)19-13-17(22-25-19)14-20(23)21-12-11-15-5-3-2-4-6-15/h2-10,13H,11-12,14H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXVCWQZTZRHNAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,4-dimethylphenyl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B6498298.png)

![N-[2-(dimethylamino)ethyl]-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B6498314.png)
![N-benzyl-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B6498317.png)
![2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B6498325.png)
![N-(2,4-dimethoxyphenyl)-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B6498340.png)
![2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B6498351.png)
![2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]-N-[(pyridin-4-yl)methyl]acetamide](/img/structure/B6498353.png)
![N-(3-acetamidophenyl)-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B6498358.png)
![4-{2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamido}benzamide](/img/structure/B6498366.png)
![2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-N-(propan-2-yl)acetamide](/img/structure/B6498371.png)
![N-cyclopentyl-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B6498379.png)
![2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-1-(morpholin-4-yl)ethan-1-one](/img/structure/B6498386.png)
![2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B6498395.png)